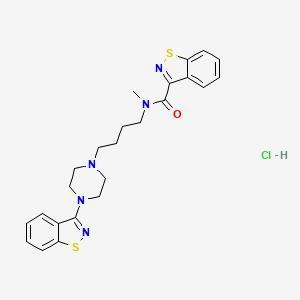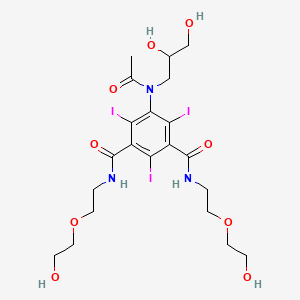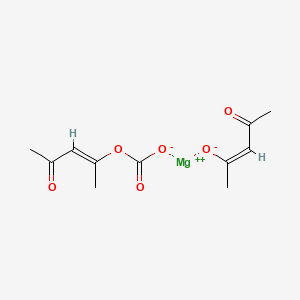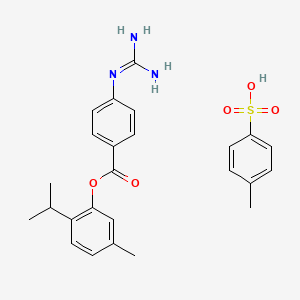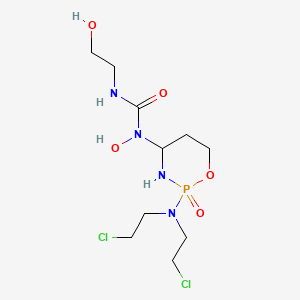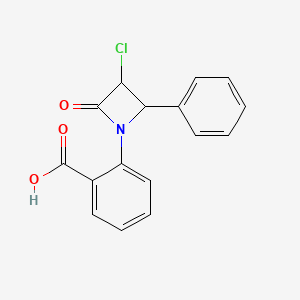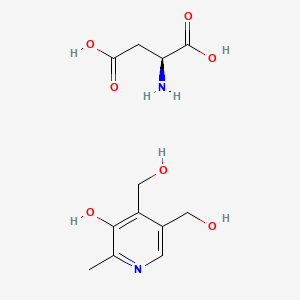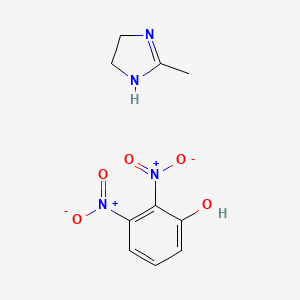![molecular formula C23H22BrCl2N B12698470 (E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride CAS No. 97392-66-0](/img/structure/B12698470.png)
(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride is a complex organic compound that features a biphenyl structure with bromine and chlorine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride typically involves multiple steps, including halogenation, coupling reactions, and amination. The process begins with the halogenation of biphenyl to introduce bromine and chlorine atoms. This is followed by a coupling reaction to form the biphenyl structure. Finally, the amination step introduces the dimethylallylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: This reaction can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.
科学的研究の応用
(E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The biphenyl structure allows it to fit into specific binding sites, while the halogen substituents can enhance its binding affinity. The dimethylallylamine group may interact with other molecular components, influencing the overall activity of the compound.
類似化合物との比較
Similar Compounds
4-Bromo-2-chlorophenol: Shares similar halogen substituents but lacks the biphenyl structure.
4-Bromobiphenyl: Contains the biphenyl structure with a bromine substituent but lacks the additional functional groups.
Uniqueness
(E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride is unique due to its combination of halogen substituents, biphenyl structure, and dimethylallylamine group
特性
CAS番号 |
97392-66-0 |
|---|---|
分子式 |
C23H22BrCl2N |
分子量 |
463.2 g/mol |
IUPAC名 |
(E)-3-[4-(4-bromophenyl)phenyl]-3-(4-chlorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C23H21BrClN.ClH/c1-26(2)16-15-23(20-9-13-22(25)14-10-20)19-5-3-17(4-6-19)18-7-11-21(24)12-8-18;/h3-15H,16H2,1-2H3;1H/b23-15+; |
InChIキー |
ADGYXBJHJJGLRM-BUGNPGDCSA-N |
異性体SMILES |
CN(C)C/C=C(\C1=CC=C(C=C1)C2=CC=C(C=C2)Br)/C3=CC=C(C=C3)Cl.Cl |
正規SMILES |
CN(C)CC=C(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



